tert-Pentyl: Molecular Weight and Lipophilicity
The 1,1-dimethylpropyl substituent on the target compound provides a molecular weight of 226.32 Da, which is 14–56 Da higher than the closest commercially available C3-alkyl analogs, while its computed XLogP3-AA of approximately 1.4 positions it between the less lipophilic isopropyl analog and the more lipophilic n-butyl analog . This intermediate lipophilicity combined with maximal steric bulk from the quaternary α-carbon offers a distinct property profile for SAR exploration.
14–56 Da higher than all C1–C4 alkyl analogs; steric bulk from quaternary α-carbon unmatched.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW = 226.32 Da; XLogP3-AA ≈ 1.4; C12H22N2O2 |
| Comparator Or Baseline | 3-Methyl: MW 170.21 Da (Δ –56.11); 3-Ethyl: MW 184.24 Da (Δ –42.08); 3-Isopropyl: MW 198.26 Da (Δ –28.06); 3-Butyl: MW 212.29 Da (Δ –14.03); 3-tert-Butyl: MW 212.29 Da (Δ –14.03). XLogP3-AA values estimated from structurally analogous entries in PubChem. |
| Quantified Difference | MW 14–56 Da higher than all C1–C4 alkyl analogs; steric bulk (quaternary α-carbon) unmatched by any linear or branched C3–C4 alkyl comparator |
| Conditions | Computed physicochemical properties from PubChem and Chemsrc databases; experimental logP not reported |
Why This Matters
For procurement in medicinal chemistry programs, the higher MW and distinct lipophilicity of the tert-pentyl analog enable exploration of a different region of chemical space compared to smaller alkyl congeners, potentially accessing unique protein–ligand interactions or ADME profiles.
